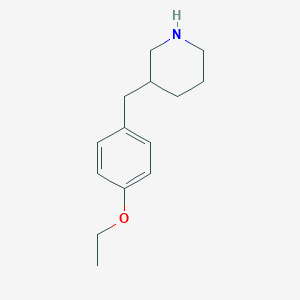

3-(4-Ethoxybenzyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-ethoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13/h5-8,13,15H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSACBNWSKVWJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588801 | |

| Record name | 3-[(4-Ethoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955315-04-5 | |

| Record name | 3-[(4-Ethoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Piperidine Moiety: a Privileged Scaffold in Medicinal Chemistry

The piperidine (B6355638) scaffold is one of the most ubiquitous heterocyclic motifs found in U.S. FDA-approved drugs, present in over 70 commercialized pharmaceuticals. exlibrisgroup.compharmaceutical-technology.com Its strategic importance stems from a combination of desirable physicochemical and structural properties. As a saturated heterocycle, piperidine imparts a three-dimensional character to molecules, which can lead to enhanced interactions with biological targets compared to flat aromatic rings. nih.govlifechemicals.com

The nitrogen atom within the piperidine ring is typically basic, allowing for the formation of salts which can improve solubility and aid in formulation. researchgate.net This nitrogen can also serve as a key hydrogen bond acceptor or participate in crucial cation-π interactions with target proteins. nih.govresearchgate.net Furthermore, the piperidine ring is conformationally flexible, yet its chair and boat conformations can be influenced by substituents, allowing medicinal chemists to fine-tune the spatial arrangement of functional groups to optimize binding affinity and selectivity for a specific biological target. nih.gov

The introduction of chiral centers on the piperidine ring can significantly impact a molecule's drug-like properties by: thieme-connect.comresearchgate.netthieme-connect.com

Modulating physicochemical properties.

Enhancing biological activities and selectivity.

Improving pharmacokinetic profiles.

Reducing potential cardiac toxicity.

The versatility of the piperidine ring is further demonstrated by the array of synthetic methods developed for its creation and functionalization, including hydrogenation of pyridine (B92270) precursors and various cyclization strategies. nih.govmdpi.com This synthetic accessibility allows for the creation of diverse libraries of piperidine-containing compounds for drug screening.

Benzyl and Ethoxyphenyl Substituted Piperidines in Drug Discovery

Targeted Synthesis of this compound Core Structures

The most direct and common method for synthesizing the this compound core structure is through the reduction of its aromatic precursor, 3-(4-ethoxybenzyl)pyridine. This transformation from a pyridine (B92270) to a piperidine ring is a cornerstone of heterocyclic chemistry, typically achieved via catalytic hydrogenation.

A variety of catalysts and conditions can be employed for this reduction. Noble metal catalysts such as platinum, palladium, and rhodium on a carbon support (Pd/C, Pt/C, Rh/C) are highly effective. The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to high pressure, depending on the substrate's reactivity and the desired reaction time.

For instance, the hydrogenation of hydroxypyridines, which can be challenging, is effectively achieved using platinum group metal catalysts in the presence of a lower saturated aliphatic monocarboxylic acid anhydride, followed by hydrolysis google.com. A similar strategy could be adapted for 3-(4-ethoxybenzyl)pyridine. Another approach involves iridium(III)-catalyzed ionic hydrogenation, which has been shown to be robust and selective for a wide range of functionalized pyridines, tolerating sensitive groups like nitro and bromo moieties chemrxiv.org. More recently, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has emerged as a green alternative, operating at ambient temperature and pressure and demonstrating high efficiency and yield for pyridine reduction nih.gov.

A plausible synthetic sequence is outlined below:

Scheme 1: General Synthesis of this compound via Catalytic Hydrogenation

(Image is illustrative and does not represent a specific copyrighted diagram)

Starting Material: 3-(4-Ethoxybenzyl)pyridine

Reaction: Catalytic Hydrogenation

Catalyst: Pd/C, PtO₂, or Rh/C

Solvent: Acetic Acid, Ethanol, or Methanol

Conditions: H₂ gas (1-50 atm), Room Temperature to 80°C

Product: this compound

The choice of catalyst and conditions can be critical in preventing side reactions, such as hydrogenolysis of the ethoxy group or the benzyl C-N bond, although the latter is generally stable under these conditions scirp.org.

Preparation of Substituted Piperidine Derivatives

Further elaboration of the this compound scaffold is essential for creating diverse analogues for structure-activity relationship (SAR) studies. This involves stereocontrolled synthesis and functionalization of the piperidine ring.

Many biological targets require specific stereoisomers for optimal activity. Therefore, developing methods for the diastereoselective and enantioselective synthesis of substituted piperidines is a critical area of research.

Diastereoselective Methods: Several strategies have been developed to control diastereoselectivity in the synthesis of polysubstituted piperidines.

Cyclization Reactions: An iron(III) chloride-catalyzed cyclization of β-amino allylic alcohol derivatives provides a green and highly diastereoselective route to cis-2,6-disubstituted piperidines, with diastereomeric ratios often exceeding 99:1 organic-chemistry.org.

Epoxidation and Ring-Opening: Densely substituted piperidines can be accessed through the diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors, followed by regioselective ring-opening with various nucleophiles acs.org.

Stereodivergent Reduction: A one-pot tandem oxidation-cyclization-oxidation process can form 3-substituted 4-piperidinones. Subsequent reduction of the ketone can be directed to yield either cis or trans 3,4-disubstituted piperidines with high diastereoselectivity (>99:1) by carefully selecting the reducing agent (e.g., L-Selectride for cis, Al-isopropoxydiisobutylalane for trans) nih.govacs.orgacs.org.

Enantioselective Methods: Achieving enantiocontrol is often more challenging. Organocatalysis and transition-metal catalysis are the principal approaches.

Organocatalytic [4+2] Annulation: A one-pot synthesis of 2,3-substituted piperidines has been reported via a formal [4+2] cycloaddition involving an organocatalytic direct Mannich reaction followed by reductive cyclization. This method achieves high yields (up to 90%) and excellent enantioselectivities (up to >99% ee) rsc.org.

Asymmetric Cross-Coupling: A dual catalysis system using nickel and a photoredox catalyst enables the asymmetric C(sp²)-C(sp³) cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. This method provides access to chiral N-benzylic heterocycles with good to excellent enantioselectivity nih.gov.

The table below summarizes selected stereoselective methods applicable to piperidine synthesis.

| Method | Key Transformation | Stereocontrol | Reagents/Catalyst | Typical Selectivity | Reference |

| FeCl₃-Catalyzed Cyclization | Cyclization of β-amino allylic alcohols | Diastereoselective | FeCl₃·6H₂O | >99:1 dr (cis) | organic-chemistry.org |

| Stereodivergent Reduction | Reduction of 3-substituted 4-piperidinones | Diastereoselective | L-Selectride or Al-isopropoxydiisobutylalane | >99:1 dr (cis or trans) | nih.govacs.org |

| Organocatalytic Annulation | Mannich reaction-reductive cyclization | Enantioselective | Proline-derived organocatalyst | up to >99% ee | rsc.org |

| Negishi Cross-Coupling | Arylation of piperidinylzinc reagents | Diastereoselective | Pd catalyst | High dr for cis or trans | acs.org |

Post-synthesis modification of the this compound core allows for fine-tuning of its properties.

N-Functionalization: The secondary amine of the piperidine ring is a versatile handle for derivatization. Standard reactions include:

N-Alkylation: Reaction with alkyl halides in the presence of a base.

N-Acylation: Reaction with acyl chlorides or anhydrides.

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

N-Sulfonylation: Reaction with sulfonyl chlorides, as demonstrated in the synthesis of 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate, a key step in creating more complex heterocyclic systems tandfonline.com.

C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a powerful and atom-economical strategy for introducing complexity. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nitrogen protecting group d-nb.infonih.gov.

C2-Functionalization: The C-H bonds alpha to the nitrogen are electronically activated. Rhodium-catalyzed C-H insertion reactions using specific catalysts can achieve functionalization at the C2 position d-nb.infonih.gov.

C4-Functionalization: Accessing the C4 position requires overcoming the electronic preference for the C2 position. This can be achieved by using sterically demanding catalysts and specific N-protecting groups (e.g., N-α-oxoarylacetyl) that direct the reaction to the C4-H bond d-nb.infonih.gov.

C3-Functionalization: The C3 position is electronically deactivated, making direct C-H functionalization challenging. An indirect approach involves the cyclopropanation of a corresponding N-Boc-tetrahydropyridine followed by a reductive, stereoselective ring-opening of the cyclopropane (B1198618) intermediate to install a substituent at the C3 position d-nb.infonih.gov. Another novel, transition-metal-free method allows for the C-H alkenylation at the C3 position via a 3-alkoxyamino lactam intermediate nih.govacs.org.

The following table highlights different strategies for site-selective C-H functionalization of the piperidine ring.

| Position | Strategy | Catalyst/Reagents | Protecting Group | Reference |

| C2 | Direct C-H Insertion | Rh₂(R-TCPTAD)₄ | N-Boc | d-nb.infonih.gov |

| C4 | Directed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | d-nb.infonih.gov |

| C3 | Indirect (Cyclopropanation/Ring-Opening) | Rhodium catalyst then reduction | N-Boc | d-nb.infonih.gov |

| C3 | Indirect (Alkoxyamination/Olefination) | TEMPO⁺ then Wittig reagent | N-Benzyl | nih.govacs.org |

Exploration of Green Chemistry Principles in Synthetic Routes

Applying green chemistry principles to the synthesis of piperidine derivatives aims to reduce environmental impact by improving atom economy, using safer solvents, and minimizing waste.

One-Pot Syntheses: Tandem reactions that form multiple bonds in a single operation are highly desirable. The one-pot tandem oxidation-cyclization-oxidation process to form 3-substituted 4-piperidinones is a prime example, reducing the need for intermediate purification steps nih.govacs.org. Multicomponent reactions, such as the SbCl₃-catalyzed condensation of aldehydes, amines, and β-ketoesters, also provide efficient, one-pot access to highly substituted piperidines at ambient conditions orgchemres.org.

Use of Greener Catalysts and Solvents: The use of earth-abundant and non-toxic catalysts, such as iron(III) chloride, is a significant step forward organic-chemistry.org. Conducting reactions in water or using solvent-free conditions, as demonstrated in the synthesis of thiophene-based Schiff bases containing piperidine rings, further enhances the green credentials of a synthetic route acgpubs.org.

Renewable Feedstocks: A novel approach to piperidine synthesis involves the selective hydrogenolysis of bio-renewable tetrahydrofurfurylamine, derived from biomass resources. This method provides a sustainable alternative to traditional routes that rely on fossil fuel-based pyridine rsc.org. Similarly, 2-aminomethylpiperidine can be produced from bio-renewable 2,5-bis(aminomethyl)furan (B21128) rsc.org.

Electrosynthesis: Electrocatalytic hydrogenation of pyridines using renewable electricity presents a clean and energy-efficient alternative to traditional high-pressure, high-temperature hydrogenation processes that rely on H₂ gas produced from fossil fuels nih.gov.

Advanced Structural Characterization and Computational Chemistry Studies

Molecular Geometry and Conformational Analysis of the Piperidine (B6355638) Ring

The structural landscape of 3-(4-ethoxybenzyl)piperidine is largely defined by the conformational flexibility of its six-membered piperidine ring. Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.orged.ac.uk In this conformation, substituents can occupy either axial or equatorial positions. For this compound, two primary chair conformers are distinguishable: one where the 4-ethoxybenzyl group is in an equatorial position and another where it is in an axial position.

Computational studies on substituted piperidines consistently demonstrate that bulky substituents prefer the equatorial position to avoid steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur in the axial conformation. nih.govresearchgate.net Therefore, the lowest energy conformer of this compound is predicted to be the one where the 4-ethoxybenzyl group occupies the equatorial position. This arrangement provides greater steric freedom and results in a more stable molecular geometry. The N-H bond also has axial and equatorial orientations, with the equatorial conformation generally found to be more stable in the gas phase and nonpolar solvents. wikipedia.org

The precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure are determined by the interplay of these conformational preferences. The table below presents optimized geometrical parameters for the key structural components of this compound, as would be predicted from computational geometry optimization.

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on theoretical calculations for similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-N (piperidine ring) | 1.47 | |

| C-C (piperidine ring) | 1.54 | |

| C-H (piperidine ring) | 1.10 | |

| N-H (piperidine ring) | 1.01 | |

| C-C (benzyl bridge) | 1.52 | |

| C=C (aromatic ring) | 1.40 | |

| C-O (ethoxy group) | 1.37 | |

| **Bond Angles (°) ** | ||

| C-N-C (piperidine ring) | 111.5 | |

| N-C-C (piperidine ring) | 110.0 | |

| C-C-C (piperidine ring) | 111.0 | |

| C-C-C (benzyl bridge) | 113.0 | |

| Dihedral Angles (°) | ||

| C-N-C-C (piperidine ring) | -55.0 | |

| N-C-C-C (piperidine ring) | 56.0 |

Quantum Chemical Investigations (Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and to a lesser extent Hartree-Fock (HF) methods, provide profound insights into the electronic behavior of molecules. nih.govescholarship.org DFT methods, such as B3LYP, are widely used as they offer a good balance between computational cost and accuracy by incorporating electron correlation effects. nih.gov These investigations are crucial for understanding the reactivity, stability, and spectroscopic properties of this compound.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. derpharmachemica.com A larger energy gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-ethoxyphenyl moiety, which acts as the principal electron-donating part of the molecule. Conversely, the LUMO is likely distributed over the benzyl (B1604629) and piperidine ring systems. This distribution dictates how the molecule interacts with other chemical species.

Table 2: Predicted Frontier Molecular Orbital Properties Note: Values are illustrative and typical for this class of compounds, calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.60 |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

In the MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the nitrogen atom of the piperidine ring and the oxygen atom of the ethoxy group, owing to their lone pairs of electrons. These sites represent the primary centers for interaction with electrophiles. The most positive potential (blue) would be located around the hydrogen atom attached to the nitrogen (N-H), making it the most likely site for deprotonation or interaction with nucleophiles.

Fukui function analysis provides a more quantitative measure of local reactivity. researchgate.netresearchgate.net By calculating the change in electron density at each atomic site upon the addition or removal of an electron, Fukui functions identify the most probable sites for nucleophilic (f k+) and electrophilic (f k-) attack. This analysis would further confirm the nitrogen and oxygen atoms as key reactive centers.

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the molecule's fundamental modes of vibration. Comparing these theoretical spectra with experimental data is a powerful method for structural confirmation. nih.gov The assignments of vibrational modes are typically performed using Potential Energy Distribution (PED) analysis. nih.gov

The predicted spectrum for this compound would feature characteristic bands corresponding to its functional groups. Key vibrational modes would include N-H stretching, aromatic and aliphatic C-H stretching, C-O ether stretching, and various bending and rocking modes of the piperidine ring.

Table 3: Predicted Major Vibrational Frequencies and Assignments Note: Frequencies are scaled and based on DFT (B3LYP/6-311++G(d,p)) calculations.

| Predicted Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| 3350 | N-H stretching |

| 3050-3100 | Aromatic C-H stretching |

| 2850-2950 | Aliphatic C-H stretching |

| 1610, 1515 | Aromatic C=C stretching |

| 1450 | CH₂ scissoring |

| 1245 | Asymmetric C-O-C stretching (ether) |

| 1115 | Piperidine ring breathing |

| 1040 | Symmetric C-O-C stretching (ether) |

| 820 | Aromatic C-H out-of-plane bending |

Nonlinear optical (NLO) materials are of significant interest for their applications in optoelectronics. The NLO response of a molecule is characterized by its polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values, typically those with significant intramolecular charge transfer from an electron donor to an electron acceptor, exhibit strong NLO properties. researchgate.net The presence of the electron-donating ethoxy group and the aromatic system suggests that this compound could possess NLO activity.

Table 4: Predicted Global Reactivity Descriptors and NLO Properties Note: Values are illustrative and derived from theoretical HOMO/LUMO energies.

| Parameter | Formula | Predicted Value |

| Global Descriptors | ||

| Ionization Potential (I) | -E_HOMO | 5.85 eV |

| Electron Affinity (A) | -E_LUMO | 0.25 eV |

| Electronegativity (χ) | (I+A)/2 | 3.05 eV |

| Chemical Potential (μ) | -(I+A)/2 | -3.05 eV |

| Global Hardness (η) | (I-A)/2 | 2.80 eV |

| Global Softness (S) | 1/(2η) | 0.179 eV⁻¹ |

| NLO Properties | ||

| Dipole Moment (μ_D) | - | ~2.5 Debye |

| Mean Polarizability (α) | - | ~25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | - | ~15 x 10⁻³⁰ esu |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.govarabjchem.org This method is fundamental in structure-based drug design. A docking study of this compound would involve placing the molecule into the active site of a selected biological target. The algorithm would then explore various binding poses, which are ranked using a scoring function that estimates the binding affinity. The results would reveal potential key interactions, such as hydrogen bonds (e.g., involving the piperidine N-H group) and hydrophobic interactions (with the ethoxybenzyl group), that stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability and dynamics of the predicted ligand-receptor complex over time. mdpi.commdpi.comdntb.gov.ua An MD simulation models the atomic movements of the system in a simulated physiological environment. Key analyses from an MD simulation include:

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes. mdpi.com

Together, these simulation techniques provide a dynamic picture of the molecular recognition process, offering valuable insights that guide the design of more potent and selective molecules.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking and simulation studies are powerful computational tools used to predict how a ligand like this compound might bind to a protein's active site. While specific studies solely on this molecule are not extensively published, analysis of structurally similar benzylpiperidine derivatives targeting receptors such as the Sigma 1 (σ1) and Dopamine (B1211576) (D2/D4) receptors provides significant insight into its likely binding behavior. nih.govmdpi.comnih.gov

Computational models predict that the protonated nitrogen atom of the piperidine ring is a critical pharmacophoric feature, likely forming key electrostatic interactions with acidic amino acid residues in a receptor's binding pocket. mdpi.comnih.gov For instance, in models of the σ1 receptor, analogous piperidine compounds form a bidentate salt bridge with glutamate (B1630785) (Glu172) and aspartate (Asp126) residues. nih.gov Similarly, docking studies of related ligands in dopamine receptors show a crucial interaction with an aspartate residue, such as Asp (3.32) in the D2 receptor. mdpi.com

Beyond this primary electrostatic anchor, the binding is further stabilized by a network of other interactions. The benzyl moiety is predicted to occupy a hydrophobic pocket, where it can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine (Phe) and tyrosine (Tyr). nih.gov The ethoxy group on the benzyl ring can also play a role, potentially forming hydrogen bonds or other polar contacts that enhance binding affinity and selectivity. Molecular dynamics simulations of related compounds have shown that these binding poses are stable, confirming the importance of these key interactions. mdpi.com

| Receptor Target (Analog) | Key Interacting Residue | Interaction Type | Predicted Role of Moiety |

|---|---|---|---|

| Sigma 1 (σ1) Receptor | Glu172, Asp126 | Salt Bridge, Hydrogen Bond | Piperidine Nitrogen |

| Phe107, Tyr206 | π-cation, Hydrophobic | Benzyl Ring | |

| Dopamine D2/D4 Receptors | Asp (3.32) / Asp115 | Ionic Bond | Piperidine Nitrogen |

| Phe410, Trp182, Tyr216 | Hydrophobic, Edge-to-Face | Benzyl Ring |

Computational Exploration of Stereochemical Isomers

The presence of a chiral center at the C3 position of the piperidine ring means that this compound exists as two stereoisomers: (R)-3-(4-Ethoxybenzyl)piperidine and (S)-3-(4-Ethoxybenzyl)piperidine. These enantiomers, while chemically identical in an achiral environment, can have vastly different biological activities and receptor binding affinities due to the stereospecific nature of protein binding sites.

Computational chemistry provides essential tools for exploring the conformational landscape of these isomers. The piperidine ring typically adopts a low-energy chair conformation to minimize steric strain. nih.gov In this conformation, the 4-ethoxybenzyl substituent at the C3 position can be oriented in either an axial or an equatorial position. Energy conformational calculations, often using Density Functional Theory (DFT) or molecular mechanics force fields, are employed to determine the relative stability of these conformers. researchgate.netnih.gov

For 3-substituted piperidines, the substituent generally prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on C2 and C5. nih.gov Therefore, the lowest energy conformer for both the (R) and (S) isomers is predicted to have the 4-ethoxybenzyl group in the equatorial orientation. Computational methods can precisely calculate the Gibbs free energy difference (ΔG) between the equatorial and axial conformers. researchgate.net While the equatorial conformer is more stable, the molecule exists in a dynamic equilibrium, and the energy barrier to ring inversion can also be calculated.

The distinct three-dimensional arrangement of the (R) and (S) isomers, even in their preferred conformations, dictates how they are presented to a protein's binding site. This can lead to one isomer achieving a more optimal set of interactions, resulting in higher binding affinity and potency.

| Property | Computational Method | Predicted Outcome |

|---|---|---|

| Most Stable Conformation | Molecular Mechanics / DFT | Chair conformation |

| Substituent Orientation | Energy Minimization | Equatorial position favored over axial |

| Relative Energy (Axial vs. Equatorial) | Gibbs Free Energy Calculation | ΔG > 0 (Equatorial is lower energy) |

| Isomer Differentiation | 3D Shape Analysis | (R) and (S) isomers present distinct spatial arrangements of pharmacophoric groups |

Structure Activity Relationship Sar Investigations of 3 4 Ethoxybenzyl Piperidine Derivatives

Influence of Substitutions on the Piperidine (B6355638) Core on Biological Activity

The piperidine ring is a versatile scaffold that allows for substitution at various positions, profoundly influencing the biological activity of the resulting derivatives. nih.gov Modifications to the piperidine core, including N-substitution and substitution at other ring positions, have been shown to modulate receptor affinity, functional activity, and selectivity.

N-substitution on the piperidine nitrogen is a common strategy to alter the pharmacological profile of 3-benzylpiperidine (B85744) analogs. The nature of the substituent at the nitrogen atom can impact the compound's basicity, lipophilicity, and ability to interact with specific binding pockets in target proteins. For instance, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-substituted piperidines, the introduction of various N-benzyl substituents with ortho- or meta-substituents on the aromatic ring led to a range of affinities for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov This highlights the significant role of the N-substituent in determining both potency and selectivity.

Substitutions at other positions on the piperidine ring also play a critical role. For example, the introduction of a hydroxyl group at the 4-position of N-(2-phenoxyethyl)-4-benzylpiperidine was found to decrease affinity for α1-adrenergic receptors, thereby reducing potential side effects, while only modestly affecting its primary activity as an NMDA receptor antagonist.

The stereochemistry of substituents on the piperidine ring is another crucial factor. The spatial arrangement of functional groups can dictate the molecule's ability to adopt the optimal conformation for binding to its biological target.

The following table summarizes the influence of various substitutions on the piperidine core on the biological activity of related piperidine derivatives.

| Substitution Position | Substituent | Observed Effect on Biological Activity | Compound Class Example |

| N1 | Substituted Benzyl (B1604629) | Modulates affinity and selectivity for monoamine transporters. nih.gov | 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidines |

| C4 | Hydroxyl | Decreases off-target affinity (e.g., α1-adrenergic receptors). | N-(2-phenoxyethyl)-4-benzylpiperidines |

| C3, C5 | Diamino | Mimics the 2-deoxystreptamine (B1221613) core of aminoglycosides, leading to antibacterial activity. ucsd.edu | 3,5-diamino-piperidine derivatives |

Impact of the Ethoxybenzyl Moiety and Analogous Aryl Ether Linkages on Potency and Selectivity

The 4-ethoxybenzyl moiety is a critical component of the scaffold, engaging in key interactions with the biological target. Modifications to this group, including alteration of the alkoxy chain, substitution on the phenyl ring, and replacement of the ether linkage, have significant consequences for potency and selectivity.

The length and nature of the alkoxy group at the para-position of the benzyl ring can influence binding affinity. In studies of related compounds, variations in this chain length have been shown to affect interactions within hydrophobic pockets of the target protein. While direct SAR data on the ethoxy group of 3-(4-ethoxybenzyl)piperidine is limited in the provided context, general principles suggest that both shorter and longer alkoxy chains, as well as branched analogs, could modulate activity.

Substitution on the phenyl ring of the benzyl moiety is a well-established strategy for optimizing pharmacological properties. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the aromatic ring, affecting π-π stacking, cation-π, and other non-covalent interactions with the receptor. For instance, in a series of cholinesterase inhibitors with a benzylpiperidine scaffold, substitutions on the benzyl ring significantly impacted inhibitory activity. nih.gov

Bioisosteric replacement of the ethoxy group or the entire ethoxybenzyl moiety is a rational approach to improve physicochemical properties and biological activity. For example, replacing the ether oxygen with other linkers such as a methylene (B1212753) group or a thioether could alter the conformational flexibility and electronic properties of the molecule. The concept of bioisosterism can be broadly applied to modify the ethoxybenzyl group to enhance metabolic stability or to introduce new interaction points with the target. cambridgemedchemconsulting.com

The table below illustrates the impact of modifications to the aryl moiety in related piperidine-containing compounds.

| Modification | Specific Change | General Impact on Activity | Rationale/Mechanism |

| Alkoxy Chain Length | Variation from methoxy (B1213986) to longer chains | Can optimize hydrophobic interactions within the binding pocket. | Tailoring the substituent to fit the size and nature of the receptor's hydrophobic region. |

| Phenyl Ring Substitution | Introduction of halogens, alkyl, or other functional groups | Modulates electronic properties and can introduce new binding interactions. nih.gov | Affects π-π stacking, hydrogen bonding, and dipole interactions. |

| Bioisosteric Replacement | e.g., Ethoxy to trifluoromethoxy | Can improve metabolic stability and alter lipophilicity. nih.gov | Modifies physicochemical properties to enhance drug-like characteristics. |

Spatial and Electronic Determinants of Pharmacological Response

The pharmacological response of this compound derivatives is governed by a complex interplay of spatial and electronic factors. The three-dimensional arrangement of the molecule and the distribution of its electron density are critical for effective interaction with the biological target.

The conformation of the piperidine ring and the relative orientation of the 4-ethoxybenzyl substituent are key spatial determinants. The piperidine ring typically adopts a chair conformation, and the substituent at the 3-position can be either in an axial or equatorial position. The preferred orientation will depend on the specific interactions with the receptor. The flexibility of the bond connecting the benzyl group to the piperidine ring allows the aromatic moiety to explore different regions of the binding site.

Electronic properties such as the electrostatic potential, dipole moment, and the ability to participate in hydrogen bonding and π-system interactions are crucial. The ether oxygen of the ethoxy group can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking and cation-π interactions. The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue in the receptor binding site. Molecular docking studies on related benzylpiperidine derivatives have shown the importance of such interactions for high-affinity binding. nih.gov

Rational Design and Optimization Strategies Based on SAR

The SAR data gathered for this compound derivatives and related compounds provide a foundation for the rational design and optimization of new analogs with improved therapeutic potential.

One key strategy is scaffold hopping , where the piperidine core is replaced with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features. Another approach is fragment-based drug design , where the individual components of the this compound scaffold (the piperidine ring, the benzyl group, and the ethoxy substituent) are systematically modified based on their known contributions to biological activity.

Structure-based design , utilizing techniques such as X-ray crystallography and computational modeling, can provide detailed insights into the binding mode of these derivatives. This information can guide the design of new analogs with enhanced affinity and selectivity. For example, if a binding pocket has additional unexplored space, the ethoxybenzyl moiety could be extended or substituted to occupy that space and form new favorable interactions.

Pharmacophore modeling can be used to identify the essential structural features required for a desired biological activity. For this compound derivatives, a typical pharmacophore model might include a basic nitrogen center, a hydrophobic aromatic region, and a hydrogen bond acceptor (the ether oxygen). This model can then be used to screen virtual libraries for new compounds with similar properties.

Optimization strategies often focus on improving pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), while maintaining or enhancing pharmacological activity. This can involve the introduction of polar groups to increase solubility or the modification of metabolically labile sites to improve stability.

Pharmacological Target Identification and Receptor Interaction Studies Preclinical

Enzyme Modulatory Activities (e.g., Kinases, Proteases, Deubiquitinating Enzymes)

No specific data regarding the modulatory effects of 3-(4-Ethoxybenzyl)piperidine on kinases, proteases, deubiquitinating enzymes, or other enzyme systems were identified in the reviewed literature. While some piperidine (B6355638) derivatives have been investigated for such activities, no studies were found that specifically tested this compound.

G-Protein Coupled Receptor (GPCR) Interactions

While the piperidine nucleus is a key structural feature in many ligands for G-protein coupled receptors, specific binding affinities or functional data for this compound at any GPCR are not available in the public domain.

Chemokine Receptor (e.g., CXCR3) Antagonism

No studies were found that evaluated the antagonist activity of this compound at CXCR3 or other chemokine receptors.

Histamine (B1213489) Receptor (e.g., H3R) Binding

The histamine H3 receptor is a target for many piperidine-containing compounds. However, no specific binding data (e.g., Ki or IC50 values) for this compound at the H3 receptor have been reported.

Ligand-Gated Ion Channel and Voltage-Gated Ion Channel Modulation (e.g., Sodium Channels)

There is no available information on the modulatory effects of this compound on either ligand-gated or voltage-gated ion channels.

Transporter Protein Affinity (e.g., Dopamine (B1211576) and Serotonin (B10506) Transporters)

The affinity of this compound for dopamine, serotonin, or other neurotransmitter transporters has not been reported in the scientific literature. Although various piperidine derivatives have been designed as high-affinity ligands for these transporters, data for this specific compound is absent. nih.govnih.gov

Sigma Receptor (σ1R, σ2R) Binding Profile

The sigma receptor family is a known target for numerous piperidine derivatives. nih.govnih.gov Nevertheless, a specific binding profile of this compound for σ1 and σ2 receptors, including affinity (Ki) and selectivity, could not be found in the available research.

No Preclinical Data Available for this compound Targeting Androgen Receptor Antagonism

Following a comprehensive search of available scientific literature, no preclinical research findings or data were identified regarding the pharmacological targeting of the androgen receptor (AR) by the chemical compound this compound. Specifically, there is no available information on its potential as an androgen receptor antagonist or its activity against AR mutants.

The performed searches for preclinical studies investigating the interaction between this compound and the androgen receptor did not yield any relevant results. Consequently, the creation of an article with detailed research findings and data tables on this specific topic is not possible at this time due to the absence of primary research data.

While the broader class of piperidine-containing molecules has been explored for various pharmacological activities, including interactions with other receptors, there is no published evidence to date that specifically links this compound to androgen receptor modulation. Scientific inquiry into the potential effects of this particular compound on the androgen receptor signaling pathway has not been documented in the accessible scientific domain. Therefore, the requested article focusing on its AR antagonism and targeting of AR mutants cannot be generated.

An article on the in vitro and non-clinical in vivo biological activity mechanisms of the chemical compound “this compound” cannot be generated at this time. A thorough review of scientific literature did not yield specific research data on the biological activities of this particular compound within the scope of the requested outline.

The user's instructions to focus solely on "this compound" and strictly adhere to the provided outline sections—including its effects on cellular pathways, antimicrobial mechanisms, and specific molecular interactions—necessitates direct experimental evidence for this exact molecule.

While research exists on the biological activities of various other piperidine derivatives, it is scientifically unsound to extrapolate these findings to "this compound." The biological and pharmacological effects of a chemical compound are highly specific to its unique structure. Minor alterations in the chemical scaffold can lead to significant differences in activity. Therefore, providing information on related but distinct compounds would be speculative and would not meet the required standard of scientific accuracy for the specified subject.

To generate the requested article, studies examining the effects of "this compound" on cell proliferation, apoptosis, angiogenesis, macrophage polarization, T-cell activity, protein phosphorylation, and its antimicrobial properties would be required. Without such dedicated research, the content for the specified outline cannot be produced.

In Vitro and Non Clinical in Vivo Biological Activity Mechanisms

Antimicrobial Mechanisms of Action

Bacterial Cell Membrane Permeabilization

A hypothesized mechanism of antimicrobial action for 3-(4-Ethoxybenzyl)piperidine is the permeabilization of bacterial cell membranes. This hypothesis is predicated on the known activities of various piperidine (B6355638) derivatives which have demonstrated the ability to disrupt bacterial cell integrity. The structure of this compound, incorporating a lipophilic benzyl (B1604629) group and a polar piperidine ring, suggests it may possess amphiphilic properties that could facilitate its interaction with and disruption of the phospholipid bilayer of bacterial membranes.

Studies on other piperidine derivatives have shown that these molecules can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. For instance, certain synthetic piperidine derivatives have been shown to be active against both Gram-positive and Gram-negative bacteria, a characteristic often associated with membrane-active agents. The lipophilic 4-ethoxybenzyl moiety of the compound could potentially insert into the hydrophobic core of the bacterial membrane, while the charged piperidine head group could interact with the negatively charged components of the membrane surface, leading to destabilization.

While direct experimental data for this compound is not available, the table below summarizes the antimicrobial activity of some related piperidine derivatives against common bacterial strains, lending support to the hypothesis of its potential as a membrane-permeabilizing agent.

| Compound/Derivative | Bacterial Strain | Activity/Observation |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate | Staphylococcus aureus | Active |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate | Escherichia coli | Active |

| Various 2,6-disubstituted piperidin-4-one derivatives | Bacillus subtilis | Potent antibacterial activity |

| Various 2,6-disubstituted piperidin-4-one derivatives | Candida albicans | Potent antifungal activity |

Table 1: Antimicrobial Activity of Structurally Related Piperidine Derivatives

Enzyme Inhibition in Pathogens (e.g., DHPS)

Another plausible mechanism of action for this compound, particularly in the context of antimicrobial activity, is the inhibition of essential pathogenic enzymes. One such key enzyme in bacteria is Dihydropteroate Synthase (DHPS), which is crucial for the synthesis of folic acid, a necessary component for bacterial growth and replication. The inhibition of this enzyme is a well-established mechanism for sulfonamide antibiotics.

While there is no direct evidence of this compound acting as a DHPS inhibitor, the broad spectrum of biological activities exhibited by piperidine-containing compounds includes enzyme inhibition. The structural framework of this compound could potentially allow it to bind to the active site of enzymes like DHPS, thereby blocking the normal metabolic pathway. The design of novel, non-sulfonamide DHPS inhibitors is an active area of research, and heterocyclic compounds, including those with a piperidine scaffold, are being explored for this purpose.

The following table presents examples of enzyme inhibition by piperidine derivatives, highlighting the potential for this class of compounds to interact with various enzymatic targets.

| Piperidine Derivative Class | Target Enzyme | Observed Effect |

| Piperine (B192125) and its derivatives | Monoamine Oxidase (MAO) | Potent inhibition |

| Amide-based piperidine derivatives | Soluble Epoxide Hydrolase (sEH) | Potent inhibition |

| N-benzylpiperidine derivatives | Cholinesterases (AChE, BuChE) | Inhibition |

Table 2: Enzyme Inhibitory Activity of Various Piperidine Derivatives

Other Hypothesized Mechanisms Based on Structural Analogues (e.g., Anti-inflammatory, Central Nervous System Effects)

Beyond its potential antimicrobial properties, the structure of this compound suggests other possible biological activities based on its similarity to known bioactive molecules. These include anti-inflammatory and central nervous system (CNS) effects.

Anti-inflammatory Effects: The anti-inflammatory potential of piperidine derivatives has been documented. For example, 4-benzylpiperidine (B145979) has been shown to possess in vitro anti-inflammatory properties by inhibiting protein denaturation and proteinase activity in a dose-dependent manner. Another study on a 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated significant anti-inflammatory effects in both acute and chronic inflammation models. The presence of the benzylpiperidine core in this compound suggests it might share this anti-inflammatory potential, possibly through the inhibition of inflammatory mediators.

Central Nervous System (CNS) Effects: Piperidine and its derivatives are well-represented among centrally acting agents. The piperidine ring is a common scaffold in many CNS-active drugs. Analogues such as piperine have shown a range of CNS activities, including neuroprotective and anti-depressive effects. Furthermore, N-benzylpiperidine derivatives have been investigated as cholinesterase inhibitors for their potential therapeutic role in Alzheimer's disease. The 4-ethoxybenzyl moiety in this compound could influence its lipophilicity and ability to cross the blood-brain barrier, potentially leading to interactions with CNS targets such as receptors or enzymes.

The table below summarizes some of the observed anti-inflammatory and CNS effects of structurally related piperidine compounds.

| Compound/Derivative | Biological Activity | In Vitro/In Vivo Model | Finding |

| 4-Benzylpiperidine | Anti-inflammatory | Inhibition of albumin denaturation | Dose-dependent inhibition |

| 4-Benzylpiperidine | Anti-inflammatory | Proteinase inhibitory activity | Dose-dependent inhibition |

| Piperine | Anti-inflammatory, Antiarthritic | Interleukin 1beta-stimulated synoviocytes | Inhibition of IL6, MMP13, and PGE2 production |

| Piperine | CNS Activity | Animal models of neurodegeneration | Neuroprotective effects |

| N-benzylpiperidine derivatives | CNS Activity | Cholinesterase inhibition assays | Inhibition of AChE and BuChE |

Table 3: Anti-inflammatory and CNS Activities of Structurally Related Piperidine Derivatives

Non Clinical Pharmacokinetics and Metabolic Fate

In Vitro Metabolic Stability Assessment (e.g., Human and Animal Liver Microsomes, Hepatocytes, Recombinant Enzymes)

The initial step in characterizing the metabolic profile of 3-(4-Ethoxybenzyl)piperidine would involve in vitro assays to determine its metabolic stability. These assays typically utilize various liver preparations to simulate the metabolic environment of the body.

Human and Animal Liver Microsomes: Incubating this compound with liver microsomes from humans and relevant preclinical species (e.g., rat, mouse, dog, monkey) would provide a measure of its intrinsic clearance. The rate of disappearance of the parent compound over time helps in classifying it as having low, moderate, or high clearance.

Hepatocytes: The use of intact liver cells (hepatocytes) offers a more comprehensive in vitro model, as they contain a wider array of metabolic enzymes, including both Phase I and Phase II enzymes. Stability studies in hepatocytes can provide a more accurate prediction of in vivo hepatic clearance.

Recombinant Enzymes: To pinpoint the specific enzymes responsible for metabolism, this compound would be incubated with a panel of recombinant human cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.

A hypothetical data table for in vitro metabolic stability might look as follows:

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | Data not available | Data not available |

| Rat | Data not available | Data not available | |

| Mouse | Data not available | Data not available | |

| Dog | Data not available | Data not available | |

| Monkey | Data not available | Data not available | |

| Hepatocytes | Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

Identification and Structural Characterization of Major Metabolites

Following incubation in the aforementioned in vitro systems, the next step would be to identify and structurally characterize the metabolites of this compound. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are the primary analytical techniques used for this purpose. By comparing the mass spectra of the parent compound with those of its metabolites, the sites of metabolic modification can be determined.

Elucidation of Primary Metabolic Pathways (e.g., Hydroxylation, O-Dealkylation, Glucuronidation, Carboxylation)

Based on the structures of the identified metabolites, the primary metabolic pathways for this compound can be elucidated. For a molecule with its structure, several metabolic transformations would be anticipated:

Hydroxylation: The addition of a hydroxyl group (-OH) is a common metabolic reaction, potentially occurring on the piperidine (B6355638) ring or the aromatic ring.

O-Dealkylation: The ethoxy group is a likely site for O-dealkylation, resulting in the formation of a phenolic metabolite.

Glucuronidation: The newly formed hydroxyl groups can undergo conjugation with glucuronic acid, a Phase II metabolic reaction that increases water solubility and facilitates excretion.

Carboxylation: While less common, oxidation of the piperidine ring could potentially lead to the formation of carboxylic acid derivatives.

Identification of Cytochrome P450 (CYP) Isoenzymes and UDP-Glucuronosyltransferases (UGT) Involved

To identify the specific CYP and UGT isoenzymes responsible for the metabolism of this compound, several experimental approaches would be employed. These include using a panel of recombinant human CYP and UGT enzymes and selective chemical inhibitors in human liver microsomes. This information is crucial for predicting potential drug-drug interactions.

A hypothetical table summarizing the involved enzymes could be:

| Metabolic Pathway | Primary Enzyme(s) |

| Hydroxylation | Data not available |

| O-Dealkylation | Data not available |

| Glucuronidation | Data not available |

Non-Clinical In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

To understand the complete pharmacokinetic profile, in vivo ADME studies in preclinical species are necessary. These studies typically involve administering a radiolabeled version of this compound to animals and tracking the radioactivity over time in various biological matrices.

Absorption: The rate and extent of absorption after oral administration would be determined by measuring the concentration of the compound in the blood over time.

Distribution: Tissue distribution studies would reveal where the compound and its metabolites accumulate in the body.

Metabolism: Analysis of plasma, urine, and feces would identify the major circulating metabolites in vivo.

Excretion: Mass balance studies would quantify the routes and rates of excretion of the compound and its metabolites from the body (e.g., via urine and feces).

Molecular Prediction of Metabolic "Soft Spots"

In silico tools and computational models can be used to predict the most likely sites of metabolism on the this compound molecule, often referred to as "soft spots." These predictions are based on the reactivity of different parts of the molecule and their accessibility to metabolic enzymes. Such predictions can guide the design of metabolite identification studies and help in the development of more metabolically stable analogues if required. For this compound, the ethoxy group and the benzylic position on the piperidine ring would be predicted as potential metabolic soft spots.

Preclinical Efficacy Evaluation Models in Vitro and Non Human in Vivo

Cell-Based Assays for Pharmacological Activity and Efficacy

In Vitro Cytotoxicity and Growth Inhibition Against Cancer Cell Lines

There is currently no publicly available scientific literature detailing the in vitro cytotoxicity or growth inhibition properties of 3-(4-Ethoxybenzyl)piperidine against any cancer cell lines. Consequently, no data tables on its potential anticancer activity can be provided.

Antibacterial and Antifungal Efficacy Assays

Similarly, a thorough review of existing research reveals no studies that have investigated the antibacterial or antifungal efficacy of this compound. As such, there is no data to report on its potential as an antimicrobial agent.

Non-Human Animal Models for Therapeutic Evaluation

In Vivo Antitumor Efficacy Models (e.g., Xenograft Models)

No published studies were identified that have evaluated the in vivo antitumor efficacy of this compound in animal models, such as xenograft models. Therefore, its potential to inhibit tumor growth in a living organism has not been documented.

Radioactive Tracing Studies in Animal Models for Biodistribution

There are no available studies that have utilized radioactive tracing to examine the biodistribution of this compound in animal models. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is not present in the current body of scientific research.

An extensive search for preclinical efficacy data for the chemical compound this compound, specifically focusing on comparative studies with reference compounds in in vitro and non-human in vivo models, has been conducted.

Despite a thorough review of scientific literature databases and other scholarly resources, no specific studies detailing the preclinical efficacy of this compound have been identified. Consequently, comparative data against any reference compounds are not available in the public domain.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables on this specific compound. Further research on this compound may be necessary to establish its preclinical profile.

Analytical Method Development for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 3-(4-Ethoxybenzyl)piperidine from impurities, starting materials, and potential metabolites, as well as for its quantification.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a primary technique for the purity assessment and quantification of this compound. Method development focuses on optimizing selectivity, efficiency, and analysis time.

A typical starting point for method development would involve a C18 stationary phase, which is effective for retaining non-polar to moderately polar compounds. The mobile phase generally consists of a mixture of an aqueous component (like water with an acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov The acidic modifier, often trifluoroacetic acid (TFA) or phosphoric acid, helps to ensure consistent protonation of the basic piperidine (B6355638) nitrogen, leading to sharp, symmetrical peaks. nih.govwiley-vch.de Gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the elution of all components with good resolution in a reasonable timeframe. Detection is commonly performed using a UV detector set at a wavelength where the ethoxybenzyl chromophore exhibits significant absorbance.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, linear increase to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound, offering high sensitivity and selectivity. It is particularly valuable for identifying metabolites in complex biological matrices. ekb.egnih.gov The LC conditions are often similar to those developed for HPLC-UV.

For mass spectrometric detection, electrospray ionization (ESI) in the positive ion mode is typically effective for protonating the basic nitrogen of the piperidine ring, yielding a strong signal for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to fragment this parent ion, providing structural information that aids in confirming the identity of the compound and elucidating the structures of its metabolites. nih.gov

Potential metabolic pathways for compounds containing a piperidine ring include oxidation, hydroxylation, and N-demethylation. mdpi.com Therefore, metabolite profiling studies would target the detection of metabolites corresponding to these mass shifts. For instance, oxidation or hydroxylation of the piperidine or benzyl (B1604629) ring would result in an increase of 16 atomic mass units (amu) in the molecular weight.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for assessing its purity.

NMR spectroscopy is the most definitive method for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum would show characteristic signals for each part of the molecule. The ethoxy group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would appear as two doublets. The protons on the piperidine ring and the benzylic methylene bridge would appear in the aliphatic region, with their specific chemical shifts and coupling patterns confirming the 3-substitution pattern. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show distinct signals for the ethoxy carbons, the aromatic carbons (with two signals for the substituted carbons and two for the unsubstituted carbons), the benzylic carbon, and the carbons of the piperidine ring. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy -CH₂- | ~4.0 (quartet) | ~63 |

| Aromatic C-H (ortho to -OCH₂CH₃) | ~6.8 (doublet) | ~114 |

| Aromatic C-H (ortho to -CH₂-) | ~7.1 (doublet) | ~130 |

| Aromatic C (ipso to -OCH₂CH₃) | - | ~157 |

| Aromatic C (ipso to -CH₂-) | - | ~131 |

| Benzylic -CH₂- | ~2.5 (doublet) | ~40 |

| Piperidine ring protons | ~1.5 - 3.0 (multiplets) | ~25 - 55 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. For this compound (Molecular Weight: 219.33 g/mol ), a high-resolution mass spectrum would confirm its elemental composition.

Under electron ionization (EI) or ESI-MS/MS conditions, the molecule would undergo characteristic fragmentation. A key fragmentation pathway involves the cleavage of the bond between the benzyl group and the piperidine ring. This would lead to the formation of a stable ethoxybenzyl cation (a tropylium-like ion) at a mass-to-charge ratio (m/z) of 135. This ion can further lose an ethylene (B1197577) molecule (28 amu) to produce a fragment at m/z 107, which is a characteristic fragmentation for ethoxybenzyl moieties. researchgate.net Other fragments would arise from the cleavage of the piperidine ring itself. nist.gov

Table 3: Expected Mass Fragments for this compound

| m/z | Proposed Fragment Identity |

| 220.17 | [M+H]⁺ (Protonated Molecule) |

| 219.16 | [M]⁺ (Molecular Ion) |

| 135.08 | [C₉H₁₁O]⁺ (Ethoxybenzyl cation) |

| 107.05 | [C₇H₇O]⁺ (Loss of C₂H₄ from m/z 135) |

| 84.08 | [C₅H₁₀N]⁺ (Piperidinyl-methyl fragment) |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of chromophores. The primary chromophore in this compound is the 4-ethoxybenzyl group. The piperidine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm). The substituted benzene ring is expected to exhibit characteristic absorption bands, typically around 225 nm and 275 nm, corresponding to π-π* electronic transitions. hbku.edu.qa The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Methods for Diastereomer and Impurity Analysis in Research Samples

The comprehensive analysis of research samples of this compound necessitates robust analytical methods to ensure the chemical integrity and purity of the compound. The development of these methods focuses on the separation and quantification of potential diastereomers and process-related impurities. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

The synthesis of this compound can potentially lead to the formation of stereoisomers if a chiral center is introduced or if chiral reagents are used in a non-stereospecific manner. Although this compound itself is achiral, synthetic precursors or alternative reaction pathways could introduce chirality, leading to diastereomeric mixtures. Furthermore, various impurities can arise from starting materials, intermediates, by-products, or degradation products. Therefore, the development of specific and sensitive analytical methods is crucial for the characterization of research-grade samples.

Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomer Analysis

For the separation of potential diastereomers of substituted piperidines, chiral HPLC is the method of choice. The selection of a suitable chiral stationary phase (CSP) is critical for achieving enantiomeric or diastereomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including those with structures analogous to this compound.

Method development typically involves screening various chiral columns and mobile phase compositions. For piperidine derivatives, normal-phase chromatography is often successful. A typical approach would involve a mobile phase consisting of a non-polar solvent like hexane (B92381) or heptane, a polar modifier such as isopropanol (B130326) or ethanol, and a basic additive like diethylamine (B46881) to improve peak shape and resolution. The selection of the specific CSP and mobile phase is based on achieving a satisfactory resolution between the diastereomeric peaks.

Table 1: Illustrative Chiral HPLC Method Parameters for Diastereomer Analysis of a Substituted 3-Benzylpiperidine (B85744) Analog

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

| Expected Retention Time (Diastereomer 1) | ~ 8.5 min |

| Expected Retention Time (Diastereomer 2) | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

This table presents a hypothetical but representative set of conditions for the chiral separation of a compound structurally similar to this compound, illustrating the type of data generated during method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in research samples of this compound. Potential impurities could include unreacted starting materials, by-products from side reactions, or residual solvents from the synthesis and purification process.

The development of a GC-MS method involves optimizing the gas chromatographic conditions to achieve good separation of all potential impurities from the main compound. This includes selecting the appropriate GC column, temperature program, and carrier gas flow rate. The mass spectrometer is used for the identification of the separated components based on their mass spectra and fragmentation patterns.

Table 2: Representative GC-MS Method Parameters and Potential Impurities in a this compound Synthesis

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Potential Impurities and Their Characteristic Ions:

| Potential Impurity | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| Piperidine | ~ 3.5 | 85, 84, 56, 42 |

| 4-Ethoxybenzaldehyde | ~ 9.8 | 150, 121, 93, 65 |

| 3-Benzylpiperidine | ~ 12.1 | 175, 174, 91, 84 |

| N-Benzyl-3-(4-ethoxybenzyl)piperidine | ~ 18.5 | 309, 218, 174, 91 |

This table provides an example of a GC-MS method and a list of plausible impurities with their expected analytical data, which would be essential for the quality control of research samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the structural elucidation of this compound and the identification of impurities. The chemical shifts and coupling constants in the NMR spectrum provide detailed information about the molecular structure. For impurity analysis, NMR can detect and quantify impurities that are present at levels typically above 1%. The presence of unexpected signals in the spectrum can indicate the presence of impurities, which can then be identified by detailed spectral analysis, including 2D NMR techniques if necessary.

By integrating the signals in the ¹H NMR spectrum, the relative amounts of the main compound and any impurities can be determined, providing a quantitative measure of the sample's purity.

Research Applications and Future Directions for 3 4 Ethoxybenzyl Piperidine

Development of Novel Therapeutic Modalities

The 3-benzylpiperidine (B85744) framework is a versatile starting point for the development of new drugs targeting a variety of diseases. Research into structurally similar compounds suggests several potential therapeutic applications for 3-(4-Ethoxybenzyl)piperidine.

One promising area is in the treatment of neurodegenerative disorders like Alzheimer's disease. The piperidine (B6355638) moiety is a core component of Donepezil, a primary medication used as an acetylcholinesterase (AChE) inhibitor. researchgate.net Scientists have designed and synthesized series of N-benzylpiperidine derivatives with the aim of creating multi-target ligands that can, for instance, dually inhibit both histone deacetylase (HDAC) and AChE, offering a multi-faceted approach to treating Alzheimer's. nih.gov Given this precedent, this compound could serve as a foundational structure for developing new agents with neuroprotective properties.

Furthermore, the benzylpiperidine scaffold is known to interact with sigma (σ) receptors, which are implicated in a range of neurological and psychiatric conditions. nih.gov The σ1 receptor, in particular, regulates several neurotransmitter systems, and its ligands are considered potential treatments for neuropsychiatric disorders, pain, and drug abuse. nih.gov A patent for 3-benzylpiperidine derivatives highlights their potential as potent σ-receptor ligands with serotonin (B10506) reuptake inhibiting effects, suggesting uses in treating nervous system disorders and ischemic conditions. google.com The specific ethoxybenzyl substitution on the piperidine ring of this compound could modulate its affinity and selectivity for these receptors, warranting investigation into its potential as a CNS-active agent.

Exploration of Uninvestigated Biological Activities

While the primary research focus for many piperidine derivatives has been on CNS disorders, the scaffold's versatility suggests a broad range of other potential biological activities that remain largely unexplored for this compound specifically. The broader class of piperidine derivatives has been shown to exhibit a wide pharmacological spectrum. ijnrd.org

Potential areas for investigation include:

Antimicrobial and Antifungal Activity: The piperidine nucleus is a component of various synthetic compounds tested for antibacterial and antifungal properties. biointerfaceresearch.com Screening this compound against a panel of bacterial and fungal pathogens could reveal novel antimicrobial leads.

Anti-inflammatory Properties: Certain piperidine-containing alkaloids and synthetic derivatives have demonstrated anti-inflammatory effects. ijnrd.org Investigating the ability of this compound to modulate inflammatory pathways could open doors for its use in treating inflammatory conditions.

Antimalarial and Antiprotozoal Activity: Researchers have successfully designed 1,4-disubstituted piperidine derivatives with potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov This precedent suggests that the this compound scaffold could be explored for its potential against malaria and other parasitic diseases.

Enzyme Inhibition: Beyond AChE, piperidine amides have been investigated as inhibitors of other enzymes, such as tyrosinase, which is involved in melanin (B1238610) production. nih.gov A broad screening of this compound against a variety of enzymes could uncover unexpected therapeutic targets.

The following table summarizes potential, yet uninvestigated, biological activities for this compound class based on the broader literature of piperidine derivatives.

| Potential Biological Activity | Rationale |

| Antimicrobial / Antifungal | Piperidine moieties are common in synthetic antibacterial agents. biointerfaceresearch.com |

| Anti-inflammatory | Various piperidine derivatives have shown anti-inflammatory effects. ijnrd.org |

| Antimalarial | Disubstituted piperidines have shown potent activity against P. falciparum. nih.gov |

| Anticancer | The piperidine cycle is a common feature in anticancer agents targeting various mechanisms. encyclopedia.pub |

| Antiviral | Certain piperidine derivatives are being researched for antiviral properties. ijnrd.org |

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To fully elucidate the therapeutic potential and mechanism of action of this compound, future research would benefit immensely from the integration of multi-omics approaches. This modern strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a drug's interaction with a biological system. maastrichtuniversity.nlnih.gov

For a novel compound like this compound, a multi-omics workflow could:

Identify Novel Targets: By treating cells or preclinical models with the compound and analyzing changes across the proteome and transcriptome, researchers can identify previously unknown protein targets or pathways that are modulated by the compound. nih.govfrontlinegenomics.com

Elucidate Mechanism of Action: Multi-omics can reveal the downstream effects of the compound binding to its target, building a comprehensive picture of its mechanism of action beyond simple receptor affinity. maastrichtuniversity.nl

Discover Biomarkers: Analyzing the molecular signatures in response to treatment can help identify biomarkers for efficacy or patient stratification in future clinical studies. multi-omics-drug-discovery.com

De-risk Development: Understanding the broader biological impact through omics can help predict potential off-target effects early in the drug discovery process. multi-omics-drug-discovery.com

This approach moves beyond a single-target focus and embraces the complexity of biological systems, offering a powerful toolkit to accelerate the translation of a promising scaffold into a viable therapeutic. inicop.org

Design of Next-Generation Analogues and Hybrid Scaffolds

The structure of this compound serves as an excellent starting point for medicinal chemistry campaigns aimed at designing next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process, where systematic modifications to the parent molecule inform the design of superior compounds. nih.gov

Key modification strategies could include:

Piperidine Ring Substitution: Altering substituents on the piperidine nitrogen or other positions can significantly impact biological activity. For example, in the development of AChE inhibitors, modifications to the N-benzylpiperidine core were critical for achieving dual-target inhibition. nih.gov

Ethoxybenzyl Group Modification: The ethoxy group on the benzyl (B1604629) ring is a key feature. Exploring other alkoxy groups (e.g., methoxy (B1213986), propoxy) or replacing it with other electron-donating or electron-withdrawing groups can fine-tune receptor binding affinity and selectivity. SAR studies on similar scaffolds have shown that even small changes to this part of the molecule can lead to significant differences in potency. chemrxiv.org

Scaffold Hopping: This computational and synthetic strategy involves replacing the central piperidine core with a different, isosteric ring system to discover novel chemical entities with similar biological activity but potentially improved properties or a different intellectual property profile. acs.orgresearchgate.net This approach can lead to the discovery of entirely new classes of compounds based on the initial pharmacophore of this compound.

The table below outlines potential SAR exploration points for designing new analogues.

| Molecular Component | Modification Strategy | Desired Outcome |

| Piperidine Nitrogen | Addition of various alkyl or aryl groups | Modulate basicity, lipophilicity, and target engagement. |

| Benzyl Linker | Shorten, lengthen, or rigidify the linker | Optimize spatial orientation for receptor binding. |